molecular formula C6H9NO2 B13523289 2-Azabicyclo[3.1.0]hexane-6-carboxylic acid

2-Azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B13523289
M. Wt: 127.14 g/mol
InChI Key: SARCNAXNHIYWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[3.1.0]hexane-6-carboxylic acid is a nitrogen-containing heterocyclic compound. It is a bicyclic structure that includes a cyclopropane ring fused with a pyrrolidine ring. This compound is of significant interest in pharmaceutical research due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2-Azabicyclo[3.1.0]hexane-6-carboxylic acid involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using dirhodium(II) catalysts. This method allows for the formation of either the exo- or endo-isomers of the compound with high diastereoselectivity . Another approach involves the intramolecular cyclopropanation of alpha-diazoacetates via Ru(II) catalysis .

Industrial Production Methods: Industrial production methods often focus on optimizing yield and reducing the use of toxic reagents. For instance, a method involving the use of dimethyl carbonate and strong bases like LDA has been developed to produce 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. For instance, derivatives of this compound have been shown to inhibit dipeptidyl peptidase-4 (DPP-IV), which is a target for type 2 diabetes treatment .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-azabicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C6H9NO2/c8-6(9)4-3-1-2-7-5(3)4/h3-5,7H,1-2H2,(H,8,9)

InChI Key

SARCNAXNHIYWCX-UHFFFAOYSA-N

Canonical SMILES

C1CNC2C1C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.